Product packaging for Methyl homoserine(Cat. No.:CAS No. 88550-65-6)

Methyl homoserine

Cat. No.: B1661172
CAS No.: 88550-65-6
M. Wt: 133.15
InChI Key: QKAIIJHXZDNKMY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Context of Homoserine Derivatives in Cellular Metabolism

L-homoserine is a pivotal metabolic intermediate in bacteria, fungi, and plants, serving as a branch-point in the biosynthesis of several essential amino acids. wikipedia.org Derived from L-aspartate through a series of enzymatic reactions, homoserine itself is not incorporated into proteins but is chemically modified to form other crucial precursors. wikipedia.orgnih.gov The primary metabolic fate of homoserine is determined by its conversion into various ester derivatives, which "activate" the terminal hydroxyl group for subsequent reactions.

The most common homoserine derivatives in cellular metabolism include:

O-Phospho-homoserine (OPH): Formed by the action of homoserine kinase, OPH is a key intermediate in the biosynthesis of threonine in bacteria and plants. wikipedia.orgnih.gov In many plant species and some bacteria, OPH is also the precursor for the synthesis of cystathionine (B15957), which leads to methionine production. nih.govasm.orgfrontiersin.org

O-Succinyl-homoserine (OSH): In many enteric bacteria like Escherichia coli, homoserine is converted to OSH by the enzyme homoserine O-succinyltransferase. wikipedia.orgnih.gov OSH then serves as the substrate for cystathionine gamma-synthase in the methionine biosynthesis pathway. nih.gov

O-Acetyl-homoserine (OAH): In a variety of bacteria and some plants, homoserine is acetylated by homoserine O-acetyltransferase to form OAH. nih.govresearchgate.net Similar to OSH, OAH is a direct precursor in an alternative pathway for methionine synthesis. nih.gov

These derivatives are central to the highly regulated pathways that produce the aspartate-family of amino acids, which includes threonine, methionine, and isoleucine.

Table 1: Key Homoserine Derivatives in Metabolism

Derivative Name Abbreviation Precursor Key Enzyme Metabolic Role
O-Phospho-homoserine OPH L-Homoserine Homoserine kinase Precursor to Threonine and Methionine (in plants/some bacteria). wikipedia.orgnih.govasm.org
O-Succinyl-homoserine OSH L-Homoserine Homoserine O-succinyltransferase Precursor to Methionine (e.g., in E. coli). wikipedia.orgnih.gov
O-Acetyl-homoserine OAH L-Homoserine Homoserine O-acetyltransferase Precursor to Methionine (in various bacteria). nih.govresearchgate.net

Academic Significance of O-Methyl-Homoserine as a Metabolic Intermediate

Unlike the derivatives central to primary metabolism, O-methyl-L-homoserine, also known as methoxine, is not a typical biosynthetic intermediate. researchgate.net It is a non-proteinogenic amino acid and a structural analog of L-methionine. researchgate.netwikipedia.org Its academic significance stems primarily from its role as an indicator of enzyme promiscuity and as a toxic metabolite under specific conditions.

Formation and Biological Impact: Research has shown that O-methyl-L-homoserine can be synthesized in certain microorganisms, such as the yeast Pichia pastoris and the bacterium Corynebacterium glutamicum, when they are grown in environments with high concentrations of methanol (B129727). researchgate.net The formation is a result of a side reaction catalyzed by the enzyme O-acetyl-L-homoserine sulfhydrylase (MetY). researchgate.net This enzyme normally catalyzes the synthesis of methionine precursors, but in the presence of methanol, it can mistakenly use methanol as a substrate instead of its natural counterpart, leading to the production of O-methyl-L-homoserine. researchgate.net

Because of its structural similarity to methionine, O-methyl-L-homoserine can be mistakenly incorporated into newly synthesized proteins. researchgate.net This incorporation results in dysfunctional peptides and proteins, leading to cellular stress and growth inhibition. researchgate.net This phenomenon has made O-methyl-L-homoserine a significant subject of study in the fields of metabolic engineering and toxicology, particularly for understanding and mitigating the toxic effects of methanol in industrial fermentation processes. researchgate.net

Use in Chemical Biology and Peptide Synthesis: Beyond its role as a toxic metabolite, chemically synthesized and protected forms of O-methyl-homoserine are utilized in biochemical research. For instance, Fmoc-O-methyl-L-homoserine is a building block used in solid-phase peptide synthesis. nih.gov Its incorporation allows for the creation of modified peptides. These synthetic peptides containing homo amino acid analogs are valuable tools for studying protein structure, function, and stability, as well as for developing novel peptide-based therapeutics. iris-biotech.de

Table 2: Profile of O-Methyl-L-Homoserine

Property Description
Common Name Methoxine
Classification Non-proteinogenic amino acid; Methionine analog. researchgate.netwikipedia.org
Natural Occurrence Not a typical primary metabolite; formed as a byproduct of enzyme side-reactions in the presence of methanol. researchgate.net
Enzyme of Formation O-acetyl-L-homoserine sulfhydrylase (MetY). researchgate.net
Biological Effect Can be misincorporated into proteins in place of methionine, leading to dysfunctional proteins and cellular toxicity. researchgate.net
Research Significance Studied in the context of methanol toxicity, enzyme promiscuity, and metabolic engineering. researchgate.net Used in synthetic chemistry to create modified peptides. nih.goviris-biotech.de

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1661172 Methyl homoserine CAS No. 88550-65-6

Properties

CAS No.

88550-65-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15

IUPAC Name

(2S)-4-hydroxy-2-(methylamino)butanoic acid

InChI

InChI=1S/C5H11NO3/c1-6-4(2-3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

QKAIIJHXZDNKMY-BYPYZUCNSA-N

SMILES

CNC(CCO)C(=O)O

Isomeric SMILES

CN[C@@H](CCO)C(=O)O

Canonical SMILES

CNC(CCO)C(=O)O

sequence

X

Origin of Product

United States

O Methyl Homoserine S Role in Amino Acid Biosynthesis Pathways

O-Acyl and O-Phospho-Homoserine as Precursors in Methionine Biosynthesis

The journey from homoserine to methionine requires the activation of the homoserine hydroxyl group to facilitate the subsequent addition of a sulfur-containing moiety. This activation is typically achieved by acylation or phosphorylation, leading to the formation of O-succinyl-L-homoserine, O-acetyl-L-homoserine, or O-phospho-L-homoserine. These activated intermediates are then channeled into distinct sulfurylation pathways.

Involvement in Direct Sulfurylation Pathways

In the direct sulfurylation pathway, which is common in many bacteria, the activated homoserine derivative reacts directly with a sulfide (B99878) donor to form homocysteine. nih.gov The most prevalent intermediate in this pathway is O-acetyl-L-homoserine (OAH). nih.gov

The process involves two key enzymatic steps:

Activation of Homoserine: Homoserine is acetylated using acetyl-CoA as the acetyl group donor. This reaction is catalyzed by homoserine O-acetyltransferase (HAT), the product of the metX gene. pnas.org

Sulfurylation: The resulting O-acetyl-L-homoserine then undergoes a γ-replacement reaction where the acetyl group is substituted by a sulfide ion (S²⁻). This step is catalyzed by O-acetylhomoserine sulfhydrylase (OAHS), encoded by the metY gene, to yield homocysteine. nih.govpnas.org

In some organisms, like Pseudomonas putida, O-succinylhomoserine can also be utilized as the substrate for direct sulfhydrylation. nih.gov

Involvement in Trans-sulfurylation Pathways

The trans-sulfurylation pathway, notably utilized by Escherichia coli, involves a more complex, multi-step process where cysteine serves as the sulfur donor. pnas.org The key intermediate in this pathway is O-succinyl-L-homoserine (OSH). asm.org

The steps are as follows:

Activation of Homoserine: Homoserine is succinylated by homoserine O-succinyltransferase (HST), the product of the metA gene, using succinyl-CoA. asm.orgnih.gov

Formation of Cystathionine (B15957): The O-succinyl-L-homoserine condenses with cysteine in a reaction catalyzed by cystathionine γ-synthase (CgS), encoded by the metB gene, to form cystathionine. pnas.orgasm.org

Cleavage to Homocysteine: Cystathionine is then cleaved by cystathionine β-lyase (CbL), the product of the metC gene, to produce homocysteine, pyruvate, and ammonia. asm.org

Finally, in both pathways, homocysteine is methylated to form methionine by the enzyme methionine synthase. researchgate.net

Pathway FeatureDirect SulfurylationTrans-sulfurylation
Primary Organisms Most bacteriaE. coli, other γ-proteobacteria
Homoserine Derivative O-acetyl-L-homoserine (OAH)O-succinyl-L-homoserine (OSH)
Sulfur Donor Sulfide (H₂S)Cysteine
Key Enzymes Homoserine O-acetyltransferase (MetX), O-acetylhomoserine sulfhydrylase (MetY)Homoserine O-succinyltransferase (MetA), Cystathionine γ-synthase (MetB), Cystathionine β-lyase (MetC)
Intermediate None (direct conversion)Cystathionine

Novel Biosynthetic Routes for Methionine Involving Homoserine Derivatives

Recent research has uncovered alternative pathways for methionine biosynthesis. A notable discovery in Streptomyces species revealed a novel route that utilizes O-phospho-L-homoserine (OPH), an intermediate typically associated with threonine synthesis. asm.org

In this pathway, many Streptomyces strains, which lack the canonical genes for the trans-sulfurylation or direct sulfurylation pathways (metA, metX), employ a different set of enzymes. asm.org The enzyme MetM, which shows homology to threonine synthase, directly converts O-phospho-L-homoserine into L-homocysteine. This reaction requires a sulfur donor in the form of a thiocarboxylated sulfur-carrier protein, which is encoded by the adjacent metO gene. asm.org This discovery highlights the metabolic flexibility of microorganisms and reveals that MetM effectively "poaches" OPH from the threonine biosynthetic pathway to use as a substrate for methionine synthesis. asm.org

Interplay with Threonine and Isoleucine Biosynthesis

The biosynthesis of the aspartate family of amino acids—methionine, threonine, lysine (B10760008), and isoleucine—is a highly regulated and branched pathway. The allocation of metabolic resources towards the synthesis of each amino acid is controlled at key enzymatic steps.

O-Phospho-L-Homoserine as a Common Branch Point

L-homoserine itself is a critical branch-point intermediate derived from aspartate. However, the first committed step towards either threonine or methionine synthesis in many bacteria and plants occurs after the phosphorylation of homoserine. pnas.org Homoserine kinase catalyzes the phosphorylation of L-homoserine to produce O-phospho-L-homoserine (OPH).

OPH stands at a crucial metabolic crossroads:

Towards Threonine: Threonine synthase acts on OPH to produce threonine. asm.org

Towards Methionine (in Plants and some Bacteria): In plants, OPH is the substrate for cystathionine γ-synthase, which condenses it with cysteine to form cystathionine, channeling it into the methionine pathway. pnas.orgresearchgate.net As mentioned earlier, in Streptomyces, the novel MetM enzyme also uses OPH as its substrate. asm.org

This makes OPH a key regulatory node in the metabolic network of the aspartate family of amino acids.

Metabolic Flux Diversion within Aspartate Family Amino Acids

The distribution of metabolic flux between the competing pathways for methionine, threonine, and lysine is tightly controlled. This regulation ensures that the cell produces these essential amino acids in the required proportions. The diversion of intermediates like aspartate-semialdehyde, homoserine, and O-phospho-L-homoserine is managed through allosteric regulation of the enzymes that act upon them. For instance, S-adenosylmethionine (AdoMet), a product of methionine metabolism, can act as an allosteric activator of threonine synthase, thereby influencing the flux of OPH towards threonine synthesis. pnas.orgresearchgate.net The metabolic needs of the cell dictate the flow of these shared precursors, highlighting a sophisticated system of metabolic control.

Comparative Metabolism of Homoserine Derivatives Across Organisms

The biosynthesis of amino acids, fundamental building blocks of proteins, showcases a remarkable diversity of pathways across different life forms. Homoserine and its derivatives are central intermediates in the synthesis of essential amino acids such as methionine and threonine. The metabolic routes involving these compounds, particularly the O-acylated and O-phosphorylated forms of homoserine, vary significantly between prokaryotic and eukaryotic systems. While O-phospho-homoserine, O-succinyl-homoserine, and O-acetyl-homoserine are well-established metabolites in these pathways, O-methyl-homoserine appears to have a more limited and specific role, primarily identified as a product of a non-canonical enzymatic side reaction.

Pathways in Prokaryotic Systems (e.g., Bacteria, Archaea)

In prokaryotes, the metabolic pathways for homoserine derivatives are diverse, reflecting the vast metabolic adaptability of these organisms. These pathways are crucial for the synthesis of methionine and threonine from aspartate.

In many bacteria, L-homoserine serves as a critical branch-point intermediate. asm.org The canonical pathway for methionine biosynthesis in bacteria like Escherichia coli involves the acylation of L-homoserine. asm.org This is typically achieved through the action of homoserine O-succinyltransferase (encoded by metA) which converts L-homoserine and succinyl-CoA to O-succinyl-L-homoserine. nih.gov Alternatively, some bacteria utilize homoserine O-acetyltransferase to produce O-acetyl-L-homoserine. asm.org These O-acylated homoserine derivatives then undergo further enzymatic conversions to yield homocysteine, a direct precursor of methionine. nih.gov For instance, in Pseudomonas putida, the acylation of homoserine is catalyzed by the products of the metXW genes, leading to an acyl-L-homoserine which is then converted to homocysteine. nih.gov

A notable variation exists in Streptomyces species, which often lack the canonical genes for methionine biosynthesis. Recent research has uncovered a novel pathway where O-phospho-L-homoserine, an intermediate in the threonine biosynthesis pathway, is utilized for methionine synthesis. asm.orgnih.gov In this pathway, the enzyme MetM, a homolog of threonine synthase, converts O-phospho-L-homoserine directly to L-homocysteine with the help of a sulfur-carrier protein encoded by the metO gene. asm.orgnih.gov This MetM/MetO pathway is conserved in various Streptomyces species and has been identified in other bacteria and archaea as well. asm.orgnih.gov

The formation of O-methyl-L-homoserine in bacteria has been identified as a result of a side reaction catalyzed by O-acetylhomoserine sulfhydrylase (MetY). In the presence of methanol (B129727), this enzyme can utilize it as a substrate instead of sulfide, leading to the synthesis of O-methyl-L-homoserine from O-acetyl-L-homoserine. nih.gov This compound is considered a toxic analog of L-methionine.

Archaea also exhibit unique features in their homoserine metabolism. Some archaea, like halophilic archaea, can perform direct sulfhydrylation of O-acetyl-L-homoserine for methionine biosynthesis. Studies in the extremely halophilic archaeon Haloarcula hispanica have shown that the biosynthetic pathways for most proteinogenic amino acids are consistent with commonly found pathways, suggesting their establishment before the divergence of the three domains of life. nih.gov However, specific variations exist, such as a split pathway for isoleucine biosynthesis. nih.gov While the metabolism of O-methyl-homoserine is not a prominent feature, the diverse enzymatic capabilities within Archaea suggest the potential for novel reactions involving homoserine derivatives.

Table 1: Key Homoserine Derivatives and Enzymes in Prokaryotic Methionine Biosynthesis

Homoserine Derivative Key Enzyme(s) Organism(s) Pathway
O-Succinyl-L-homoserine Homoserine O-succinyltransferase (MetA) Escherichia coli Canonical Methionine Biosynthesis
O-Acetyl-L-homoserine Homoserine O-acetyltransferase, O-acetylhomoserine sulfhydrylase (MetY) Pseudomonas putida, Corynebacterium acetophilum Canonical Methionine Biosynthesis
O-Phospho-L-homoserine Homoserine kinase, MetM, MetO Streptomyces sp., other bacteria and archaea Novel Methionine Biosynthesis
O-Methyl-L-homoserine O-acetylhomoserine sulfhydrylase (MetY) (with methanol) Corynebacterium acetophilum Side reaction product

Pathways in Eukaryotic Systems (e.g., Plants, Fungi)

In eukaryotic organisms such as plants and fungi, the biosynthesis of methionine and threonine from homoserine also follows distinct pathways, with O-phosphohomoserine playing a more central role compared to the O-acylated derivatives seen in many bacteria.

In plants, O-phosphohomoserine is the key branch-point intermediate for the synthesis of both threonine and methionine. oup.com L-homoserine is first phosphorylated by homoserine kinase to yield O-phospho-L-homoserine. asm.org This intermediate can then be converted to threonine by threonine synthase or enter the methionine biosynthesis pathway. oup.com The first committed step in plant methionine synthesis is the condensation of O-phosphohomoserine with cysteine to form cystathionine, a reaction catalyzed by cystathionine γ-synthase. oup.com This highlights a key difference from many bacterial pathways where O-acylated homoserines are the substrates for this step. oup.com

Fungi, like plants, primarily utilize O-acetyl-L-homoserine for methionine biosynthesis. nih.gov The initial step is the acetylation of L-homoserine by homoserine O-acetyltransferase (encoded by the MET2 gene in Saccharomyces cerevisiae). nih.gov The resulting O-acetyl-L-homoserine can then be converted to homocysteine through two main routes: direct sulfhydrylation using sulfide, or via the transsulfuration pathway involving the formation of cystathionine. frontiersin.org In yeast, sulfide can be condensed with O-acetylhomoserine to produce homocysteine. frontiersin.org There is no significant evidence for the natural involvement of O-methyl-homoserine in the primary amino acid biosynthetic pathways of plants and fungi. The non-proteinogenic amino acid O-methylhomoserine is mentioned in the context of chemical derivatives of homoserine. wikipedia.org

Table 2: Comparative Metabolism of Homoserine Derivatives in Prokaryotes and Eukaryotes

Feature Prokaryotic Systems (Bacteria, Archaea) Eukaryotic Systems (Plants, Fungi)
Primary Homoserine Derivative for Methionine Synthesis O-Succinyl-homoserine, O-Acetyl-homoserine, O-Phospho-homoserine O-Phospho-homoserine (Plants), O-Acetyl-homoserine (Fungi)
Key Branch-Point Intermediate L-Homoserine (many bacteria), O-Phospho-homoserine (Streptomyces) O-Phospho-homoserine (Plants)
Enzymes for Acylation/Phosphorylation Homoserine O-succinyltransferase, Homoserine O-acetyltransferase, Homoserine kinase Homoserine kinase (Plants), Homoserine O-acetyltransferase (Fungi)
Role of O-Methyl-homoserine Product of a side reaction by O-acetylhomoserine sulfhydrylase with methanol Not a known natural intermediate in primary biosynthesis

Biological and Physiological Significance of O Methyl Homoserine Derivatives

Contribution to the S-Adenosylmethionine (SAM) Cycle

The S-Adenosylmethionine (SAM) cycle is a highly conserved and essential metabolic pathway in all domains of life. It is central to the transfer of methyl groups, a fundamental biochemical reaction necessary for the synthesis and function of a vast number of biological molecules.

SAM as a Universal Methyl Donor for Biomolecules

S-Adenosylmethionine (SAM), also known as AdoMet, is a common cosubstrate that is synthesized from adenosine (B11128) triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase. nih.gov SAM is often referred to as the "universal methyl donor" due to its role in over 40 different methyl transfer reactions. nih.gov These reactions are critical for the biosynthesis of nucleic acids, proteins, lipids, and various secondary metabolites. nih.gov The versatility of SAM in these processes makes it second only to ATP in the variety of physiological roles it plays. nih.gov The transfer of the methyl group from SAM to a substrate is catalyzed by a class of enzymes known as methyltransferases, resulting in the formation of S-adenosylhomocysteine (SAH). nih.gov

Implications for DNA, RNA, and Protein Methylation

The methylation of macromolecules such as DNA, RNA, and proteins is a key epigenetic mechanism that regulates gene expression and maintains cellular identity. nih.gov SAM serves as the essential methyl donor for these modifications. nih.govcam.ac.uk DNA methylation, for instance, plays a pivotal role in gene transcription, and alterations in methylation patterns are associated with various diseases. nih.govnih.gov Similarly, the methylation of histones, the proteins around which DNA is wound, influences chromatin structure and gene accessibility. nih.gov RNA methylation, including the 5'-cap of messenger RNA (mRNA), is crucial for mRNA stability, export from the nucleus, and efficient translation. cam.ac.uk Protein methylation is involved in a wide range of cellular functions, including the repair of aging proteins and responses to cellular stress. cam.ac.uk

Role in Methylation of Small Molecules

Beyond macromolecules, SAM is also the primary methyl donor for the methylation of a diverse array of small molecules. nih.govcam.ac.uk This includes the biosynthesis of hormones and neurotransmitters. For example, the conversion of noradrenaline to adrenaline is a SAM-dependent methylation reaction. d-nb.info Similarly, the synthesis of melatonin (B1676174) from serotonin (B10506) involves a methylation step that utilizes SAM. d-nb.info The methylation of phospholipids, which are essential components of cell membranes, is another critical process that relies on SAM. cam.ac.uk

Involvement in Cellular Stress Responses and Adaptation

Cells have evolved intricate stress response pathways to maintain homeostasis when faced with environmental or metabolic challenges. researchgate.net The presence of amino acid analogs like O-Methyl-homoserine can trigger these responses, often due to their misincorporation into proteins.

The misincorporation of amino acids into proteins is a form of mistranslation that can lead to the production of dysfunctional proteins. nih.govnih.gov O-Methyl-L-homoserine, also known as methoxine, can act as a toxic analog of methionine. nih.gov In some organisms, such as the yeast Pichia pastoris, O-Methyl-L-homoserine can be mistakenly incorporated into proteins in place of methionine, particularly under conditions of high methanol (B129727) concentration. nih.govwikipedia.org This misincorporation leads to the accumulation of aberrant proteins, which constitutes a significant cellular stress. nih.gov

The cellular response to the accumulation of misfolded or dysfunctional proteins often involves the ubiquitin-proteasome pathway, which is responsible for the degradation of these proteins. nih.gov Studies have shown that the toxicity of homoserine, a related compound, in yeast can be suppressed by genes involved in the ubiquitin pathway, suggesting a mechanism to clear aberrant proteins. nih.gov The misincorporation of amino acid analogs can also induce broader stress responses, including the unfolded protein response (UPR). nih.gov Furthermore, the presence of L-homoserine has been shown to cause growth inhibition in Escherichia coli and trigger significant transcriptomic changes, affecting nearly 10% of the genome. nih.gov

Precursor Function in Secondary Metabolite Biosynthesis

Secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. The biosynthesis of many of these compounds relies on precursors derived from primary metabolism.

Biosynthesis of N-Acyl Homoserine Lactones (AHLs) as Quorum Sensing Signals

N-Acyl Homoserine Lactones (AHLs) are a major class of signaling molecules used by many Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate their behavior based on population density. mdpi.comnih.gov These behaviors include biofilm formation, virulence factor production, and bioluminescence. mdpi.com

Formation of Other Sulfur-Containing Secondary Metabolites

O-Methyl-homoserine and its acylated derivatives, such as O-acetyl-L-homoserine and O-succinyl-L-homoserine, serve as critical branch-point intermediates in the biosynthesis of various sulfur-containing secondary metabolites, primarily through their conversion to homocysteine and subsequently to other sulfur compounds. The incorporation of sulfur into these molecules is a pivotal step, often catalyzed by specific enzymes that can utilize different sulfur donors.

In many bacteria and plants, the synthesis of sulfur-containing amino acids and their derivatives begins with the activation of homoserine by acylation. nih.gov For instance, O-acetyl-L-homoserine and O-succinyl-L-homoserine are key substrates for the enzyme cystathionine (B15957) γ-synthase. nih.gov This enzyme catalyzes the γ-replacement of the acetyl or succinyl group with cysteine, forming cystathionine. nih.gov Cystathionine then undergoes further enzymatic cleavage by cystathionine β-lyase to yield homocysteine, a direct precursor to methionine. frontiersin.orgnih.gov

An alternative pathway for homocysteine biosynthesis exists in some organisms, such as Escherichia coli, where O-succinyl-L-homoserine can be directly converted to homocysteine by the action of O-succinylhomoserine sulfhydrylase. nih.gov This reaction bypasses the cystathionine intermediate. nih.gov Similarly, O-acetyl-L-homoserine can be utilized by O-acetylhomoserine sulfhydrylase to produce homocysteine through the incorporation of sulfide (B99878). wikipedia.orgyeastgenome.org

Beyond the primary metabolites of cysteine and methionine, the pathways involving O-acyl-homoserine derivatives can lead to a diverse array of sulfur-containing secondary metabolites. These compounds often have specialized roles in plant defense and microbial interactions. researchgate.net The structural diversity of these secondary metabolites arises from further modifications of the core sulfur-containing amino acid structures.

Table 1: Key Enzymes in the Formation of Sulfur-Containing Metabolites from Homoserine Derivatives

EnzymeSubstrate(s)Product(s)Organismal ContextReference(s)
Cystathionine γ-synthaseO-acetyl-L-homoserine, CysteineCystathionine, AcetateBacteria, Plants nih.gov
Cystathionine γ-synthaseO-succinyl-L-homoserine, CysteineCystathionine, SuccinateBacteria, Plants nih.gov
O-acetylhomoserine sulfhydrylaseO-acetyl-L-homoserine, SulfideHomocysteine, AcetateYeast, Bacteria frontiersin.orgwikipedia.org
O-succinylhomoserine sulfhydrylaseO-succinyl-L-homoserine, SulfideHomocysteine, SuccinateEscherichia coli nih.gov
O-acetylhomoserine aminocarboxypropyltransferaseO-acetyl-L-homoserine, Methanethiol (B179389)L-methionine, AcetateFungi (Neurospora) wikipedia.orgyeastgenome.org

Effects on Protein Function and Cellular Metabolism

From a broader metabolic perspective, O-methyl-homoserine and its derivatives are intrinsically linked to the central metabolic pathways of amino acid biosynthesis, particularly the aspartate family pathway which leads to methionine, threonine, and isoleucine. nih.gov The regulation of these pathways is tightly controlled, and the presence of O-methyl-homoserine can disrupt this delicate balance. For instance, the enzymes involved in methionine biosynthesis, such as homoserine O-succinyltransferase, are subject to feedback inhibition by methionine and its downstream product, S-adenosylmethionine (SAM). nih.gov The structural similarity of O-methyl-homoserine to methionine suggests that it could potentially interfere with these regulatory mechanisms, although specific research on this aspect is limited.

The metabolic fate of O-alkylhomoserines has been studied in Corynebacterium acetophilum, where it was found that these compounds are converted to O-acetylhomoserine and then metabolized to methionine via the cystathionine and homocysteine pathway. tandfonline.com This indicates that cells possess mechanisms to channel these derivatives into productive metabolic routes, though the efficiency and potential for disruption by O-methyl-homoserine itself warrant further investigation.

Integration with One-Carbon Metabolism and Folate Cycles

O-Methyl-homoserine's metabolic network is intricately connected with one-carbon metabolism and the folate cycle, primarily through its relationship with methionine and homocysteine. One-carbon metabolism encompasses a series of biochemical reactions that transfer one-carbon units, which are essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. numberanalytics.comcreative-proteomics.com

The core of this integration lies in the methionine cycle. creative-proteomics.com Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com

The regeneration of methionine from homocysteine is a critical juncture where the methionine cycle intersects with the folate cycle. nih.gov This remethylation is catalyzed by methionine synthase, an enzyme that utilizes 5-methyltetrahydrofolate (5-MTHF) as the methyl donor. nih.govresearchgate.net 5-MTHF is a key component of the folate cycle, which is responsible for generating and interconverting various one-carbon units. youtube.com Therefore, the metabolic flux through the O-methyl-homoserine-related pathways is directly influenced by the availability of folates and the activity of enzymes in the folate cycle.

Disruptions in the folate cycle can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which has been linked to various pathological states. nih.gov Conversely, the metabolic status of the methionine cycle, including the levels of SAM and SAH, can regulate enzymes within the one-carbon metabolism network. The ratio of SAM to SAH is often considered an indicator of the cell's methylation potential. nih.gov

In essence, O-methyl-homoserine, as a derivative and analog of intermediates in the methionine cycle, is positioned within a critical metabolic hub that connects amino acid metabolism, methylation reactions, and the biosynthesis of essential macromolecules, all of which are dependent on the seamless functioning of one-carbon metabolism and the folate cycle.

Specific Roles in Organismal Physiology

Plant Metabolic Homeostasis and Signaling Pathways

In plants, metabolites structurally related to O-methyl-homoserine, such as homocysteine and S-adenosylmethionine (AdoMet), play crucial roles as signaling molecules that regulate metabolic homeostasis and signaling pathways in response to environmental cues. researchgate.net These molecules are central to the metabolic network of sulfur-containing amino acids, which is vital for plant growth, development, and stress responses. frontiersin.org

AdoMet, a downstream product of the pathway involving homoserine, is a key regulator of the aspartate pathway and a precursor for the biosynthesis of essential compounds like polyamines, ethylene, and nicotianamine. frontiersin.orgresearchgate.net The cellular concentration of AdoMet influences enzymatic activities and gene expression, both through direct allosteric regulation and by serving as the primary methyl donor for DNA and histone methylation, which are fundamental epigenetic modifications. researchgate.net The ratio of AdoMet to S-adenosylhomocysteine (AdoHcy) is a critical indicator of the plant's methylation capacity and is meticulously maintained to ensure proper metabolic function. nih.gov

Homocysteine, a direct precursor in the biosynthesis of methionine, also functions as a regulatory molecule. researchgate.net Elevated levels of homocysteine can indicate metabolic imbalances and have been shown to influence serine biosynthesis at an enzymatic level. researchgate.net Furthermore, the metabolism of homocysteine is linked to the synthesis of signaling molecules involved in plant defense and nutrient homeostasis. researchgate.net

While direct studies on the signaling roles of O-methyl-homoserine in plants are scarce, its close structural relationship to these key regulatory metabolites suggests a potential for interference or modulation of these pathways. The introduction of O-methyl-homoserine or its derivatives could potentially disrupt the delicate balance of AdoMet and homocysteine levels, thereby affecting signaling cascades that govern plant responses to both biotic and abiotic stresses.

Microbial Physiology and Virulence Regulation

In the realm of microbial physiology, derivatives of homoserine are central to processes ranging from metabolic toxicity to intercellular communication and virulence. The misincorporation of O-methyl-L-homoserine (methoxine) into proteins in the yeast Pichia pastoris serves as a prime example of its impact on microbial physiology. researchgate.net This event, which leads to dysfunctional proteins, highlights a mechanism of metabolic toxicity that can impair cell growth and function. researchgate.netresearchgate.net

Furthermore, homoserine derivatives are the backbone of a major class of quorum-sensing signal molecules in Gram-negative bacteria known as N-acyl-homoserine lactones (AHLs). nih.gov AHLs are synthesized from S-adenosylmethionine and a fatty acyl-acyl carrier protein, with the homoserine lactone moiety originating from SAM. These molecules are released into the environment and, upon reaching a threshold concentration, bind to intracellular receptors to regulate gene expression in a population-density-dependent manner. nih.gov

The genes controlled by AHL-mediated quorum sensing are often involved in virulence, biofilm formation, and the production of secondary metabolites. nih.gov For instance, in the opportunistic pathogen Pseudomonas aeruginosa, AHL signaling is a well-established model for the regulation of pathogenesis and community behavior. nih.gov The ability of bacteria to coordinate their activities through AHLs is crucial for successful host infection and persistence.

The interaction between microbes and their hosts can also be influenced by these signaling molecules. Some plants have been shown to recognize and respond to bacterial AHLs, leading to changes in their own gene expression and defense responses. nih.govnih.gov This suggests a complex interplay where homoserine-derived molecules act as a chemical language mediating interactions within and between microbial populations, as well as with their eukaryotic hosts. The presence of O-methyl-homoserine could potentially interfere with these signaling systems, although this remains an area for further research.

Genetic and Metabolic Regulation of O Methyl Homoserine Pathways

Transcriptional and Translational Control of Related Genes

The expression of genes involved in the methionine biosynthesis pathway, which includes the formation of O-acyl-homoserine intermediates, is tightly controlled at both the transcriptional and translational levels. In many bacteria, the genes for methionine biosynthesis are organized into regulons, allowing for coordinated expression in response to the availability of methionine and its derivatives.

Transcriptional regulation often involves repressor and activator proteins that bind to specific DNA sequences in the promoter regions of these genes. For instance, in Escherichia coli, the transcription of the metA gene, which encodes homoserine O-succinyltransferase, is under the control of the MetJ repressor and the MetR activator nih.govnih.govresearchgate.net. The metA gene has a promoter that is controlled by methionine levels and another transcription start point that is independent of the intracellular methionine concentration nih.gov.

In fungi, such as Saccharomyces cerevisiae, the regulation of amino acid biosynthesis is also complex, involving transcription factors that respond to the general availability of amino acids or to specific metabolites. While direct translational control mechanisms for O-methyl-homoserine synthesis are less characterized, it is a common regulatory strategy for metabolic pathways. This can involve mechanisms such as upstream open reading frames (uORFs) that modulate the translation of the main coding sequence in response to metabolite concentrations.

Feedback Inhibition Mechanisms and Allosteric Regulation

Feedback inhibition is a crucial mechanism for the rapid control of metabolic pathways, where the end-product of the pathway inhibits the activity of an early enzyme in the same pathway. This allosteric regulation allows the cell to quickly respond to changes in metabolite concentrations without altering gene expression.

Homoserine dehydrogenase (HSD), a key enzyme in the aspartate pathway that produces homoserine, is a major site of allosteric regulation nih.govwikipedia.org. The activity of HSD is often inhibited by downstream products of the pathway, primarily L-threonine and in some cases L-isoleucine nih.govnih.govfrontiersin.org. In Corynebacterium glutamicum, HSD is subject to strong feedback inhibition by L-threonine and weaker inhibition by L-isoleucine nih.govfrontiersin.org. This inhibition is typically noncompetitive, with the end-products binding to an allosteric site on the enzyme, distinct from the active site nih.govresearchgate.netacs.org. The simultaneous presence of both L-threonine and L-isoleucine can sometimes lead to a synergistic inhibition of HSD activity nih.gov.

Researchers have engineered feedback-resistant mutants of HSD to improve the production of amino acids derived from the aspartate pathway. The table below summarizes some key findings on the allosteric inhibition of Homoserine Dehydrogenase.

OrganismInhibitor(s)Type of InhibitionKey Findings
Corynebacterium glutamicumL-Threonine, L-IsoleucineNoncompetitive (Threonine)Strong inhibition by L-threonine, weaker by L-isoleucine. Mutants with reduced feedback inhibition have been created. nih.govfrontiersin.org
Escherichia coliL-ThreonineCompetitiveThreonine acts as a competitive inhibitor for both HSD and aspartate kinase. wikipedia.org

The expression of enzymes directly involved in the synthesis of O-acyl-homoserine and subsequent steps in the methionine pathway is tightly regulated. In E. coli, the metA gene, encoding homoserine O-succinyltransferase, is a key regulatory point. Its expression is repressed by the MetJ protein in the presence of the corepressor S-adenosylmethionine (SAM) nih.govresearchgate.net. Conversely, the MetR protein, in conjunction with its coactivator homocysteine, activates the transcription of several methionine biosynthesis genes, including metE and metH nih.gov. This dual control allows the cell to fine-tune the rate of methionine synthesis based on the availability of both the end-product (via SAM) and an intermediate (homocysteine).

In some bacteria, the regulation of methionine biosynthesis genes also occurs at the level of transcriptional attenuation, where the nascent mRNA can adopt alternative secondary structures that either permit or terminate transcription, depending on the availability of charged tRNAMet.

Identification and Characterization of Regulatory Proteins (e.g., MetJ, MetR, MetW)

Several key regulatory proteins have been identified and characterized for their roles in controlling the O-methyl-homoserine and methionine biosynthesis pathways.

MetJ: This protein acts as a repressor of the methionine regulon in many bacteria, including E. coli. nih.govresearchgate.net MetJ forms a homodimer that, in the presence of its corepressor S-adenosylmethionine (SAM), binds to specific DNA sequences known as "met boxes" located in the operator regions of methionine biosynthetic genes, thereby blocking their transcription nih.govresearchgate.net.

MetR: In contrast to MetJ, MetR is a transcriptional activator of several genes in the methionine pathway in E. coli and other bacteria nih.gov. MetR is a member of the LysR-family of transcriptional regulators and requires the binding of the coactivator homocysteine to activate gene expression. It typically binds to sites upstream of the promoter and facilitates the binding of RNA polymerase.

MetW: In some bacteria, such as Pseudomonas putida, the acylation of homoserine is catalyzed by the products of the metX and metW genes nih.gov. The exact function of MetW is still under investigation, but it is believed to be involved in the homoserine O-acyltransferase reaction, possibly as a subunit or a chaperone for the MetX enzyme.

The table below provides a summary of these key regulatory proteins.

Regulatory ProteinFunctionMechanism of ActionOrganisms
MetJ Transcriptional RepressorBinds to "met boxes" in the presence of S-adenosylmethionine to block transcription. nih.govresearchgate.netEscherichia coli and other gammaproteobacteria nih.gov
MetR Transcriptional ActivatorBinds to specific DNA sites in the presence of homocysteine to enhance transcription. nih.govEscherichia coli nih.gov
MetW Involved in Homoserine AcylationPrecise function is not fully elucidated, but it is required for homoserine O-acyltransferase activity along with MetX.Pseudomonas putida nih.gov

Compartmentalization of Metabolic Pathways within Eukaryotic Cells

In eukaryotic cells, metabolic pathways are often compartmentalized within specific organelles, which serves to increase efficiency, protect sensitive intermediates, and facilitate regulation. The biosynthesis of amino acids, including those derived from homoserine, is a prime example of such compartmentalization.

In fungi, the localization of methionine biosynthesis enzymes can vary between species. For instance, in Saccharomyces cerevisiae, methionine synthase is found in the cytoplasm, whereas in Pichia pastoris and Candida albicans, it is localized to the nucleus nih.gov. This differential localization suggests that the regulation and integration of methionine biosynthesis with other cellular processes may differ among yeasts. In the fission yeast Schizosaccharomyces japonicus, the final steps of lysine (B10760008) and histidine biosynthesis, which are also part of amino acid metabolism, are compartmentalized within peroxisomes biorxiv.orgbiorxiv.org. This compartmentalization is thought to be important for managing cellular redox balance biorxiv.orgbiorxiv.org.

In plants, the biosynthesis of aspartate-derived amino acids, including methionine and threonine, occurs predominantly within the plastids, particularly chloroplasts. However, some steps of the pathway may also occur in the cytosol, and the transport of intermediates between compartments is a critical aspect of regulation. The final step of methionine synthesis, the methylation of homocysteine, is thought to occur in the cytosol nih.gov. The subcellular localization of enzymes can create distinct metabolic pools and allows for independent regulation of pathways in different cellular compartments.

Advanced Research Methodologies and Applied Bioscience of O Methyl Homoserine

Advanced Analytical Techniques for Detection and Quantification in Biological Matrices

The detection and quantification of O-methyl-L-homoserine rely on advanced analytical platforms that offer high selectivity, sensitivity, and resolution to distinguish it from a multitude of other metabolites.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of amino acid derivatives like O-methyl-L-homoserine from biological samples. plos.org This platform separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer, providing both retention time and mass-to-charge ratio for identification.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is particularly powerful for quantifying specific molecules in complex mixtures. nih.gov For O-methyl-L-homoserine, a specific precursor ion would be selected in the first mass analyzer, fragmented, and then a characteristic product ion would be monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly enhances selectivity and sensitivity. nih.gov A highly sensitive UPLC-MS/MS-based assay was developed for the analysis of 27 N-acyl homoserine lactones (AHLs), demonstrating the capability of this technique to handle a large number of related analytes in biological samples like serum and liver. nih.gov

HPLC/QqQ-MS: High-Performance Liquid Chromatography coupled with a triple quadrupole (QqQ) mass spectrometer is the gold standard for targeted quantification. In a study identifying AHLs from Aeromonas veronii, HPLC/QqQ-MS was used to accurately identify the specific species of AHLs produced. nih.gov This approach would allow for precise quantification of O-methyl-L-homoserine down to very low concentrations.

HPLC/QTOF-MS: The combination of HPLC with a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high-resolution and accurate mass data, which is invaluable for both the identification of unknown compounds and the confirmation of known ones. nih.gov A non-targeted HPLC-MS/MS method using a hybrid quadrupole-high resolution mass analyzer was developed to identify known and novel AHLs, achieving mass accuracy within 3 parts per million (ppm). plos.org This level of accuracy would be instrumental in distinguishing O-methyl-L-homoserine from other isomeric compounds.

SFC-HRMS/MS: Supercritical Fluid Chromatography (SFC) coupled with high-resolution tandem mass spectrometry is an emerging technique that uses supercritical CO2 as the mobile phase, offering different selectivity compared to LC. It can be particularly advantageous for the separation of chiral compounds like amino acid derivatives.

Table 1: Overview of LC-MS Techniques for O-Methyl-L-Homoserine Analysis
TechniquePrimary ApplicationKey AdvantagesRelevant Findings for Analogous Compounds
LC-MS/MS (e.g., UPLC-MS/MS)Targeted quantificationHigh sensitivity and selectivity (MRM mode)Developed for quantitative profiling of N-acyl-L-homoserine lactones in serum and liver. nih.gov
HPLC/QqQ-MSPrecise targeted quantificationExcellent for low-level detection in complex matricesUsed to accurately identify AHL species from bacterial cultures. nih.gov
HPLC/QTOF-MSIdentification and confirmationHigh mass accuracy (<5 ppm) and resolution; suitable for non-targeted screeningIdentified known and novel AHLs with high mass accuracy. plos.orgnih.gov
SFC-HRMS/MSSeparation of isomers (including chiral)Orthogonal selectivity to reversed-phase LCGeneral applicability for complex mixture analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like amino acids, chemical derivatization is a mandatory step to increase their volatility. nih.govnih.gov

To analyze O-methyl-L-homoserine by GC-MS, a two-step derivatization process is typically employed:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl ester) by reacting with an alcohol (like methanol) in an acidic solution. nih.govnih.gov

Acylation: The amino and hydroxyl groups are acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) to form stable, volatile derivatives. nih.govnih.gov

The resulting derivative can then be separated on a GC column and detected by the mass spectrometer. The fragmentation pattern observed in the mass spectrum provides a chemical fingerprint that is used for identification. For quantification, stable isotope-labeled internal standards can be used to correct for variations during sample preparation and analysis. nih.gov While this method is highly effective, it's important to note that certain derivatization conditions can cause the conversion of some amino acids into others, requiring careful method development. nih.gov

Table 2: GC-MS Derivatization Strategy for O-Methyl-L-Homoserine
StepReagentPurposeTypical Conditions
1. Esterification2 M HCl in Methanol (B129727) (CH₃OH)Converts the carboxylic acid group to a methyl ester, increasing volatility.Heat at 80°C for 60 minutes. nih.gov
2. AcylationPentafluoropropionic Anhydride (PFPA) in Ethyl AcetateDerivatizes the amino and hydroxyl groups, further increasing volatility and thermal stability.Heat at 65°C for 30 minutes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information on metabolites in a sample. frontiersin.orgnih.gov Unlike MS, NMR is inherently quantitative without the need for identical isotopic standards, as signal intensity is directly proportional to the molar concentration of the metabolite. nih.govnih.gov

1D ¹H NMR: A one-dimensional proton NMR spectrum of a biological fluid or extract can reveal the presence of O-methyl-L-homoserine through its unique set of proton signals (chemical shifts, multiplicities, and coupling constants). It allows for the simultaneous quantification of 50-100 metabolites. nih.gov

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to resolve spectral overlap, which is common in complex mixtures, and to confirm the structural assignment of O-methyl-L-homoserine by showing correlations between connected protons (COSY) or between protons and their attached carbons (HSQC).

NMR is particularly valuable in metabolic studies because it can trace the path of stable isotopes (like ¹³C or ¹⁵N) through metabolic pathways, providing information on positional labeling within the molecule, which is crucial for metabolic flux analysis. frontiersin.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.gov This technique is exceptionally well-suited for the analysis of small, charged molecules such as amino acids and their derivatives. springernature.com

CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte solution. diva-portal.org Because O-methyl-L-homoserine is an amino acid, it will carry a charge depending on the pH of the buffer, making it an ideal candidate for CE separation. The high resolving power of CE can separate closely related isomers. springernature.com Coupling CE to high-resolution mass spectrometers like TOF-MS allows for accurate mass determination, aiding in the unambiguous identification of O-methyl-L-homoserine in complex biological samples such as serum or cerebrospinal fluid. diva-portal.orgnih.gov

Computational and Systems Biology Approaches

Computational tools are essential for interpreting the large datasets generated by modern analytical techniques and for gaining a systems-level understanding of metabolism. nih.gov

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov Since intracellular fluxes cannot be measured directly, MFA uses stable isotope labeling experiments to infer them. mdpi.comfrontiersin.org

The core principle of MFA involves feeding cells a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹⁵N-glutamine. nih.govfrontiersin.org As the labeled substrate is metabolized, the isotope is incorporated into downstream products, including O-methyl-L-homoserine. The resulting labeling patterns, or mass isotopomer distributions, of O-methyl-L-homoserine and its precursors are then measured, typically by MS or NMR. frontiersin.org

A computational model of the relevant metabolic network is used to simulate the flow of the isotope. By fitting the model's predicted labeling patterns to the experimentally measured data, the intracellular fluxes can be quantified. mdpi.com This approach allows researchers to understand the relative contributions of different pathways to the production of O-methyl-L-homoserine and how these fluxes change under different conditions. nih.govnih.gov

Table 3: Conceptual Framework of Metabolic Flux Analysis (MFA)
StepDescriptionKey Tools
1. Isotope Labeling ExperimentGrow cells on a medium containing a stable isotope-labeled substrate (e.g., U-¹³C-glucose).Cell culture systems, labeled substrates.
2. Metabolite Extraction & AnalysisExtract intracellular metabolites at isotopic steady state and measure the mass isotopomer distribution of key metabolites, including O-methyl-L-homoserine.LC-MS, GC-MS, NMR.
3. Computational ModelingConstruct a stoichiometric model of the metabolic network leading to O-methyl-L-homoserine synthesis.Metabolic modeling software.
4. Flux QuantificationUse an algorithm to find the set of metabolic fluxes that best explains the measured labeling patterns.Flux analysis software (e.g., INCA, Metran).

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools for investigating the interactions between ligands and proteins at an atomic level. In the context of O-methyl-L-homoserine and its related metabolic pathways, these methods provide critical insights into enzyme-substrate binding, catalytic mechanisms, and the effects of mutations.

Molecular docking studies are frequently employed to predict the binding orientation and affinity of substrates and inhibitors to key enzymes in the methionine biosynthesis pathway. For instance, docking analysis can be used to model the interaction of O-methyl-L-homoserine with enzymes like O-acetylhomoserine sulfhydrylase. researchgate.net Such studies help identify key amino acid residues within the active site that are crucial for substrate recognition and binding. By understanding these interactions, researchers can predict how mutations might alter enzyme function, for example, by creating steric hindrance or altering hydrophobic contacts. researchgate.net

Molecular dynamics simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. Extensive MD simulations have been used to study the conformational dynamics of enzymes like methionyl-tRNA synthetase and methionine synthase reductase. chemimpex.comasm.org These simulations can reveal how the binding of a ligand, such as an O-methyl-L-homoserine precursor or analog, induces conformational changes in the enzyme. For example, MD simulations can show how mutations open new water channels or alter the flexibility of loop regions, which can in turn affect the enzyme's catalytic activity or even introduce promiscuous functions. chemimpex.comnih.gov These computational approaches are invaluable for understanding the structural basis of enzyme catalysis and specificity, guiding protein engineering efforts. nih.govscbt.com

Table 1: Application of Computational Methods in O-Methyl-Homoserine Related Research

Computational Method Enzyme Studied Key Findings Reference
Computational Docking O-acetyl-L-homoserine sulfhydrylase (Cgl0653) Identified key residues for substrate preference and guided mutations to alter specificity. researchgate.net
Molecular Dynamics Methionyl-tRNA synthetase (MetRS) Elucidated communication pathways between the anticodon and aminoacylation regions. asm.org
Molecular Dynamics Methionine Synthase Reductase (MTRR) Revealed how a single nucleotide polymorphism (S202L) impedes protein dynamics. chemimpex.com
QM/MM Calculations Homoserine O-acetyltransferase (MtbMetX) Dissected the catalytic mechanism and the role of specific residues in the catalytic triad (B1167595). chemimpex.com

In Silico Pathway Reconstruction and Network Analysis

In silico pathway reconstruction and metabolic network analysis are essential for understanding the complex web of biochemical reactions that govern cellular metabolism, including the biosynthesis of methionine and related compounds. These computational approaches allow for the creation of genome-scale metabolic models (GEMs) that can predict metabolic fluxes and identify key regulatory nodes in a pathway.

The reconstruction of metabolic pathways, such as the methionine biosynthesis pathway, begins with the annotation of genes encoding metabolic enzymes. researchgate.net This is often achieved by identifying orthologs and homologs of known enzymes from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.net This process allows for the construction of a network of reactions, for example, detailing the conversion of aspartate to homoserine and subsequently to methionine. researchgate.netresearchgate.net Such models can be constructed for various organisms, from bacteria like Escherichia coli and Corynebacterium glutamicum to plants, revealing both conserved and species-specific features of the pathway. researchgate.netnih.govnih.gov

Metabolic network analysis of these reconstructed pathways provides a quantitative understanding of cellular physiology. nih.gov By applying methods like flux balance analysis (FBA), researchers can simulate the flow of metabolites through the network under different conditions. This can identify bottlenecks in a pathway and suggest targets for metabolic engineering. For example, analysis of the E. coli metabolic network has been used to design strategies for the overproduction of L-homoserine by identifying and resolving limitations in the biosynthesis pathway. nih.gov Similarly, metabolic network analysis in C. glutamicum helps to elucidate flux split ratios between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the supply of precursors and cofactors like NADPH for amino acid synthesis. nih.gov These in silico models are powerful tools for guiding the rational design of microbial cell factories for the production of valuable chemicals derived from the homoserine pathway. asm.orgnih.gov

Genetic Engineering and Synthetic Biology Strategies for Pathway Modulation

Directed Evolution and Enzyme Engineering for Enhanced Catalysis

A key target for engineering is homoserine acetyltransferase, the enzyme that catalyzes the first committed step in methionine biosynthesis in some organisms. dtu.dk By understanding the enzyme's catalytic mechanism through computational studies like QM/MM calculations, specific residues can be targeted for site-directed mutagenesis. chemimpex.com For example, research on Mycobacterium tuberculosis homoserine O-acetyltransferase (MetX) has elucidated the roles of specific amino acids in the catalytic triad, providing a roadmap for rationally engineering the enzyme for improved activity. chemimpex.comnih.gov

Another important enzyme, homoserine kinase, has also been a subject of enzyme engineering. Studies have shown that a single-site mutation can induce functional promiscuity, highlighting the potential to evolve new activities. researchgate.net Understanding the structural determinants of substrate specificity in homoserine kinase provides a basis for engineering variants that can accept alternative substrates, potentially leading to the synthesis of novel amino acid analogs. researchgate.net Furthermore, engineering efforts have focused on overcoming feedback inhibition, a common regulatory mechanism in amino acid biosynthesis. For instance, site-directed mutation of homoserine O-succinyltransferase (MetA) has been employed to create feedback-resistant variants, leading to increased L-methionine production in E. coli. nih.gov

Pathway Engineering for Overproduction of Downstream Metabolites

Pathway engineering strategies are extensively used to modify microbial metabolism for the overproduction of downstream metabolites of the homoserine pathway, such as L-methionine and S-adenosyl-L-methionine (SAM). These strategies typically involve a multi-pronged approach of overexpressing key enzymes, deleting competing pathways, and removing negative regulatory controls.

A common strategy for boosting methionine production in organisms like Escherichia coli and Corynebacterium glutamicum is to eliminate the negative transcriptional regulator MetJ. chemimpex.com This derepresses the genes of the methionine biosynthetic pathway. This is often combined with the overexpression of feedback-resistant versions of key enzymes like homoserine O-succinyltransferase (MetA) or homoserine O-acetyltransferase (MetX). chemimpex.com To further channel metabolic flux towards methionine, competing pathways are often blocked. For example, deleting the gene lysA prevents the conversion of a common precursor into lysine (B10760008), thereby making more of it available for methionine synthesis. Similarly, knocking out thrB (homoserine kinase) prevents the conversion of homoserine to threonine, redirecting it towards the methionine branch. nih.govnih.gov

The production of SAM, a valuable downstream metabolite, has also been enhanced through pathway engineering. This involves overexpressing methionine adenosyltransferase (metK), the enzyme that converts methionine to SAM, in a host strain already engineered for high-level methionine production. nih.govnih.gov In some cases, heterologous pathways are introduced. For instance, the direct-sulfurylation pathway for methionine biosynthesis, which is more efficient than the native trans-sulfurylation pathway in E. coli, can be engineered into the host to improve methionine titers. chemimpex.com The misincorporation of the methionine analog O-methyl-L-homoserine (methoxine) during recombinant protein production in organisms like Pichia pastoris is an interesting consequence of pathway manipulation, particularly under high methanol concentrations, and highlights the intricate balance of the metabolic network. nih.gov

Table 2: Genetic Modifications for Overproduction of Methionine and Downstream Metabolites

Organism Target Gene(s) Modification Outcome Reference
Escherichia coli metJ Deletion Deregulation of methionine pathway chemimpex.com
Escherichia coli metA Overexpression of feedback-resistant variant Increased methionine production
Escherichia coli lysA Deletion Increased precursor availability for methionine
Corynebacterium glutamicum thrB, metB Deletion Blocked competing pathways for SAM production nih.govnih.gov
Corynebacterium glutamicum metK Overexpression Increased SAM production nih.govnih.gov

CRISPR/Cas-based Approaches for Gene Editing and Regulation

The advent of CRISPR/Cas technology has revolutionized metabolic engineering by providing a powerful and precise tool for genome editing and gene regulation. In the context of the O-methyl-homoserine and methionine biosynthesis pathways, CRISPR/Cas systems are used to introduce targeted gene knockouts, insertions, and to modulate gene expression levels for pathway optimization.

In Corynebacterium glutamicum, a key industrial organism for amino acid production, CRISPR/Cas9-based toolboxes have been developed for efficient genome editing. nih.govresearchgate.net These systems enable the markerless deletion of genes in competing metabolic pathways, such as those for lysine or threonine synthesis, to redirect carbon flux towards methionine production. researchgate.net The high efficiency of CRISPR/Cas9 allows for multiplex genome editing, where multiple genes can be targeted simultaneously, significantly accelerating the strain development process. chemimpex.com Beyond simple knockouts, CRISPR/Cas9 can be used to introduce precise point mutations to create feedback-resistant enzymes or to insert entire heterologous pathways. nih.gov

Furthermore, a nuclease-deficient version of Cas9 (dCas9) has been repurposed for transcriptional regulation in a technology known as CRISPR interference (CRISPRi). By guiding dCas9 to the promoter region of a target gene, transcription can be effectively repressed. researchgate.netasm.orgnih.gov This allows for the fine-tuning of metabolic fluxes without the need for permanent gene deletions. For example, CRISPRi can be used to down-regulate genes in competing pathways to enhance the production of desired amino acids. asm.orgnih.gov The combination of CRISPR for genome editing and CRISPRi for gene regulation provides a versatile and powerful toolkit for the rational engineering of microbial cell factories for the overproduction of methionine and its derivatives.

Applications in Biochemical Research and Biotechnology

O-methyl-L-homoserine, also known as methoxine, serves as a valuable tool in biochemical research and has significant implications in biotechnology, primarily due to its structural similarity to L-methionine.

One of the most notable applications of O-methyl-L-homoserine is as a methionine analogue to probe the mechanisms of protein synthesis. researchgate.netnih.gov Early studies in Escherichia coli demonstrated that it can interfere with the biosynthesis of threonine and methionine. nih.gov A significant biotechnological consequence of this mimicry is the misincorporation of O-methyl-L-homoserine in place of methionine during recombinant protein production. This phenomenon has been extensively studied in the methylotrophic yeast Pichia pastoris, particularly in methanol utilization slow (MutS) strains grown in the presence of excess methanol. nih.govnih.gov The enzyme O-acetylhomoserine sulfhydrylase, involved in methionine biosynthesis, can promiscuously use methanol as a substrate, leading to the synthesis of methoxine, which is then incorporated into proteins. researchgate.net This misincorporation results in protein variants with altered mass, which can impact the quality and homogeneity of therapeutic proteins and other recombinant products. nih.govresearchgate.net Understanding this process is crucial for optimizing fermentation conditions to minimize the formation of these undesirable protein variants. nih.govnih.gov

Beyond its role as a methionine mimic, O-methyl-L-homoserine derivatives have applications in synthetic chemistry. For instance, Fmoc-O-methyl-L-homoserine is used as a building block in solid-phase peptide synthesis. chemimpex.com The incorporation of this non-canonical amino acid can be used to create peptides with modified properties, such as enhanced stability or altered conformation, which is relevant for drug development and protein engineering. chemimpex.com Therefore, O-methyl-L-homoserine and its derivatives are not only important for fundamental studies of metabolic pathways and protein synthesis but also have practical applications in the production of biopharmaceuticals and the design of novel peptides.

Utilization as a Building Block in Complex Peptide Synthesis

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for creating novel therapeutic agents and research tools. O-Methyl-L-homoserine, often used in its N-alpha-(9-Fluorenylmethyloxycarbonyl)-protected form (Fmoc-O-methyl-L-homoserine), serves as a crucial building block in the solid-phase synthesis of complex peptides. chemimpex.com Its distinct structure, featuring a methoxy (B1213986) group, imparts unique characteristics to the resulting peptides. chemimpex.com

The primary advantages of using Fmoc-O-methyl-L-homoserine in peptide synthesis include enhanced stability and improved solubility of the final peptide product. chemimpex.comchemimpex.com These properties are particularly beneficial in the development of peptide-based therapeutics, where bioavailability and resistance to enzymatic degradation are critical. chemimpex.com The presence of the methyl ether on the side chain can influence the peptide's conformation and its interactions with biological targets. Researchers leverage this to design peptides with specific functionalities and improved pharmacological profiles. chemimpex.com The compatibility of Fmoc-O-methyl-L-homoserine with automated peptide synthesizers facilitates the high-throughput screening and rapid generation of peptide libraries, which is essential for modern drug discovery. chemimpex.com

While the direct use of O-methyl-homoserine is a key strategy, it's also important to consider related reactions in peptide synthesis. For instance, the alkylation of the thioether side chain of a C-terminal methionine under acidic conditions can lead to the formation of homoserine lactone, a side reaction that must be controlled to ensure the integrity of the desired peptide. peptide.com

Table 1: Application of Fmoc-O-Methyl-L-Homoserine in Peptide Synthesis

Feature Description Reference
Derivative Used N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-homoserine (Fmoc-O-methyl-L-homoserine) chemimpex.comiris-biotech.de
Synthesis Method Solid-Phase Peptide Synthesis (SPPS) chemimpex.com
Key Advantages Enhances stability and solubility of peptides. chemimpex.comchemimpex.com
Primary Application Creation of complex and functional peptides for drug development. chemimpex.com
Research Impact Facilitates the design of peptide-based drugs with improved bioavailability and targeted biological activity. chemimpex.com
High-Throughput Capability Compatible with automated synthesizers for rapid development of peptide libraries. chemimpex.com

Role in Bioconjugation Techniques for Biomolecule Derivatization

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create novel constructs for research, diagnostics, and therapeutics. While direct bioconjugation of O-methyl-homoserine is not extensively documented, its structural similarity to methionine allows for insights to be drawn from methionine-focused bioconjugation strategies. Methionine's thioether side chain presents a unique target for chemoselective modification. researchgate.netnih.govresearchgate.netnih.gov

Several methods have been developed for the site-selective functionalization of methionine residues in proteins. researchgate.netresearchgate.net These include:

Oxidation-based methods: Using reagents like oxaziridines to form stable sulfimide (B8482401) linkages. nih.govresearchgate.net This redox-activated chemical tagging (ReACT) is highly selective and can be performed under biocompatible conditions. nih.gov

Alkylation: Forming sulfonium (B1226848) salts with alkyl halides. researchgate.netresearchgate.net

Photoredox Catalysis: Using photoexcited catalysts to generate open-shell intermediates that selectively react with methionine residues. nih.gov

These techniques allow for the precise attachment of various payloads, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to proteins. nih.govthermofisher.com The ability to create antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio is a significant application, overcoming challenges associated with less selective lysine or cysteine conjugation methods. nih.gov The principles developed for methionine can be conceptually applied to engineer proteins containing O-methyl-homoserine for specific bioconjugation applications, potentially offering altered reactivity or stability of the resulting conjugate.

Table 2: Methodologies for Methionine Bioconjugation

Technique Reagent Class Product Key Features Reference
Redox-Activated Chemical Tagging (ReACT) Oxaziridines Sulfimide High selectivity, rapid, robust under biocompatible conditions. nih.govresearchgate.net
S-Alkylation Alkyl Halides / Iodonium Salts Sulfonium Salt One of the established methods for methionine modification. researchgate.netresearchgate.net
Photoredox Catalysis Photoexcited Lumiflavin Functionalized Thioether Accesses residues unavailable to nucleophilicity-based methods. nih.gov

Protein Engineering for Enhanced Stability and Functionality

The incorporation of O-methyl-homoserine into proteins, either intentionally through synthesis or unintentionally during biosynthesis, can significantly impact protein stability and function. chemimpex.com In the field of protein engineering, the compound can be used to modify proteins to enhance these properties for applications in biotechnology and synthetic biology. chemimpex.com

A notable phenomenon is the misincorporation of O-methyl-L-homoserine (also known as methoxine) in place of methionine. researchgate.netresearchgate.net This has been observed particularly in the methylotrophic yeast Pichia pastoris when grown in the presence of excess methanol. researchgate.netresearchgate.net The yeast's metabolic pathways can synthesize methoxine, which is then mistakenly used by the ribosomal machinery during protein synthesis. researchgate.net This substitution can lead to the production of dysfunctional proteins, which represents a critical quality control issue in recombinant protein production. researchgate.netresearchgate.net Understanding this misincorporation mechanism is crucial for optimizing fermentation protocols to ensure the fidelity of the synthesized protein. researchgate.net

Conversely, the deliberate placement of O-methyl-homoserine in a protein's sequence can be a tool for protein engineering. By replacing methionine with its oxygen-containing analog, researchers can probe the role of the sulfur atom in protein structure and function, for instance, in preventing oxidation that methionine residues are susceptible to. peptide.com This can lead to proteins with enhanced thermal stability or altered catalytic activity.

Table 3: Impact of O-Methyl-L-Homoserine (Methoxine) on Protein Integrity

Organism/System Phenomenon Consequence Research Implication Reference
Pichia pastoris (MutS strains) Misincorporation at methionine residues Production of dysfunctional protein variants (Δ-16 Da). Crucial for quality control in recombinant protein production; requires careful fermentation design. researchgate.netresearchgate.net
General Protein Engineering Deliberate substitution for methionine Can enhance stability (e.g., against oxidation) or modulate function. Provides a tool to create proteins with novel or improved properties. chemimpex.com

Experimental Models for Investigating Metabolic Intermediates

O-Methyl-homoserine and its structural relatives are pivotal in studies of amino acid metabolism. Homoserine itself is a key branch-point intermediate in the biosynthesis of several amino acids, including methionine, threonine, and isoleucine, from aspartate in bacteria and plants. nih.gov Derivatives such as O-succinyl-L-homoserine and O-phospho-L-homoserine are crucial precursors in these pathways. nih.govasm.orgnih.gov

O-succinyl-L-homoserine (OSH): An essential intermediate in the canonical methionine biosynthesis pathway in microorganisms like E. coli. nih.govnih.gov

O-phospho-L-homoserine (OPH): Recently identified as a key intermediate in a novel methionine biosynthetic route in Streptomyces bacteria. asm.orgnih.gov It is also an intermediate in threonine biosynthesis. asm.orgnih.gov

The study of O-methyl-L-homoserine as a methionine analog provides a powerful experimental model. For example, its synthesis and subsequent misincorporation into proteins in methylotrophic organisms like Corynebacterium glutamicum and Pichia pastoris under high methanol concentrations reveal insights into metabolic flux and the fidelity of protein synthesis. researchgate.net By observing how cells process this "imposter" molecule, researchers can better understand the regulatory mechanisms governing the methionine biosynthesis pathway, such as feedback inhibition and the specificity of enzymes like O-acetylhomoserine sulfhydrylase. researchgate.netresearchgate.net These studies are fundamental for metabolic engineering efforts aimed at overproducing valuable amino acids or other biochemicals. nih.govnih.gov

Table 4: Key Homoserine Derivatives as Metabolic Intermediates

Compound Pathway Organism(s) Role Reference
L-Homoserine Aspartate Family Biosynthesis Bacteria, Plants Central precursor for methionine, threonine, and lysine. nih.gov
O-Succinyl-L-homoserine (OSH) Methionine Biosynthesis E. coli and other microorganisms Direct precursor to cystathionine (B15957) or homocysteine. nih.gov
O-Phospho-L-homoserine (OPH) Methionine & Threonine Biosynthesis Streptomyces, Bacteria, Plants Intermediate for both threonine and a novel methionine pathway. asm.orgnih.govresearchgate.net
O-Acetyl-L-homoserine Methionine Biosynthesis Bacteria, Plants Precursor for cystathionine formation. researchgate.netresearchgate.net

Q & A

Q. What are the established methods for synthesizing and characterizing methyl homoserine in laboratory settings?

this compound synthesis typically involves chemical or enzymatic pathways. For chemical synthesis, cyanogen bromide (CNBr) is used to convert methionine residues to homoserine lactone under controlled conditions (e.g., nitrogen saturation, formic acid solvent) . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. For enzymatic routes, studies have shown that homoserine kinase (HSK) activity in plants can be modulated by exogenous homoserine supplementation, enhancing methionine and threonine biosynthesis . Researchers must document reaction conditions (e.g., pH, temperature) and validate purity using mass spectrometry (MS) or elemental analysis .

Q. What is the metabolic role of this compound in eukaryotic systems?

this compound is a key intermediate in the methionine salvage pathway. In humans, homocysteine combines with serine to form homoserine, which enters the propionate pathway and Krebs cycle for energy production . In plants, homoserine serves as a precursor for threonine and methionine biosynthesis, regulated by feedback inhibition of homoserine dehydrogenase . Experimental validation involves isotope tracing (e.g., ¹³C-labeled homoserine) and genetic knockouts to observe metabolic flux disruptions .

Q. Which analytical techniques are most reliable for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, homoserine detection in myocardial infarction studies achieved 94.31% AUC in ROC analysis using LC-MS/MS . Pre-treatment steps, such as cyanogen bromide conversion of methionine to homoserine lactone, are critical to avoid interference from oxidized methionine residues . Protocols must specify instrument parameters (e.g., ionization mode, collision energy) and internal standards (e.g., deuterated homoserine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification across different mass spectrometry platforms?

Discrepancies often arise from variations in ionization efficiency or matrix effects. Calibration using standardized reference materials (e.g., NIST-traceable homoserine) and cross-platform validation (e.g., comparing LC-MS/MS with GC-MS) are essential . Data normalization to internal controls (e.g., creatinine in urine) and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles improve reproducibility . Meta-analyses of published datasets can identify platform-specific biases .

Q. What experimental designs are optimal for studying this compound’s regulatory role in microbial versus plant systems?

For microbial studies, chemostat cultures with controlled homoserine supplementation can elucidate metabolic flux via transcriptomics (e.g., RNA-seq) . In plants, CRISPR-Cas9-mediated knockout of HSK genes paired with metabolomics (e.g., UPLC-QTOF-MS) reveals pathway bottlenecks . Mixed-methods approaches, such as integrating quantitative flux data with qualitative enzyme kinetics, address complex regulatory mechanisms .

Q. How can contradictory findings about homoserine’s cytotoxicity be reconciled in in vitro versus in vivo models?

In vitro cytotoxicity assays (e.g., MTT assays) may overestimate toxicity due to artificial homoserine concentrations, whereas in vivo models (e.g., rodent studies) account for metabolic clearance . Researchers should compare physiologically relevant doses and use multi-omics (proteomics + metabolomics) to identify compensatory pathways . Dose-response curves and time-series analyses are critical for contextualizing toxicity thresholds .

Q. What methodological challenges arise when integrating this compound data into multi-omics frameworks?

Challenges include data harmonization across omics layers (e.g., aligning metabolomic peaks with proteomic identifiers) and computational modeling of pathway interactions. Tools like MetaboAnalyst and KEGG Mapper enable integration but require rigorous curation of homoserine-specific databases . Cross-disciplinary collaboration with bioinformaticians is recommended to address false-discovery rates in high-dimensional datasets .

Methodological Guidance

  • For synthesis studies : Always report CNBr reaction conditions (e.g., 24-hour incubation in nitrogen-saturated formic acid) and validate homoserine lactone formation via NMR .
  • For metabolic studies : Use stable isotope-labeled tracers and knockout models to distinguish between de novo synthesis and salvage pathways .
  • For clinical correlations : Prioritize ROC-optimized biomarkers (e.g., homoserine + IDP for myocardial infarction) and validate across diverse cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.